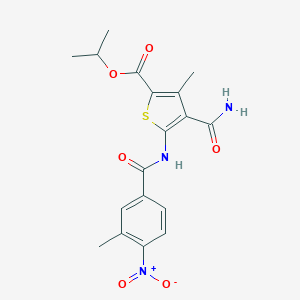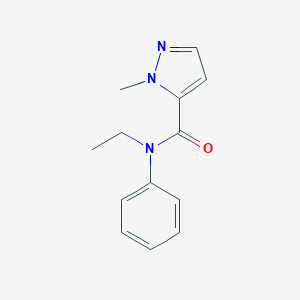![molecular formula C13H16ClNO2S B259505 3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)
3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the mid-1990s. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of THC, the primary psychoactive component of cannabis. CP-47,497 has been used extensively in scientific research to study the mechanisms of the endocannabinoid system and to develop new treatments for a variety of medical conditions.
作用機序
3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of THC. When this compound binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the endocannabinoid system is responsible for the psychoactive effects of this compound and other cannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may be responsible for its psychoactive effects. It has also been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of conditions such as chronic pain and inflammation.
実験室実験の利点と制限
One of the advantages of using 3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one in lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the endocannabinoid system and developing new treatments for medical conditions. However, one limitation is that it is a synthetic compound, which may limit its usefulness in studying the effects of natural cannabinoids found in cannabis.
将来の方向性
There are many potential future directions for research involving 3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one. One area of research is the development of new treatments for medical conditions such as chronic pain and inflammation. This compound has been shown to have anti-inflammatory and analgesic effects, which may make it useful in the development of new drugs for these conditions. Another area of research is the study of the endocannabinoid system and its role in a variety of physiological processes, such as appetite regulation, immune function, and mood regulation. Finally, there is potential for the development of new synthetic cannabinoids based on the structure of this compound, which may have improved potency, selectivity, and therapeutic potential.
合成法
3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one can be synthesized using a variety of methods, including the reaction of 4-chlorophenyl thioether with 4-morpholinylpropanone in the presence of a Lewis acid catalyst. Another method involves the reaction of 4-chlorophenylmagnesium bromide with N-methylmorpholine-N-oxide, followed by reaction with 1,3-propanedione.
科学的研究の応用
3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one has been used extensively in scientific research to study the endocannabinoid system and to develop new treatments for a variety of medical conditions. It has been shown to be a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of THC. This compound has been used in studies of the physiological effects of cannabinoids, as well as in studies of the mechanisms of action of other drugs that interact with the endocannabinoid system.
特性
分子式 |
C13H16ClNO2S |
|---|---|
分子量 |
285.79 g/mol |
IUPAC名 |
3-(4-chlorophenyl)sulfanyl-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C13H16ClNO2S/c14-11-1-3-12(4-2-11)18-10-5-13(16)15-6-8-17-9-7-15/h1-4H,5-10H2 |
InChIキー |
AOGDQIMNZHQBNB-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CCSC2=CC=C(C=C2)Cl |
正規SMILES |
C1COCCN1C(=O)CCSC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10-spiro-1'-cyclopropane](/img/structure/B259426.png)
![Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B259427.png)

![Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B259431.png)

![ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B259435.png)

![5-{[6-Tert-butyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B259438.png)



methanone](/img/structure/B259442.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)